N,N,N'-Trimethyl-1,4-benzenediamine
Overview
Description
N,N,N'-Trimethyl-1,4-benzenediamine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Sulfonamide Derivatives : It is used in the synthesis of different types of sulfonamide derivatives, contributing to advancements in green chemistry (Khazalpour & Nematollahi, 2015).
Catalyst in Poly(amide-imide) Preparation : It serves as a catalyst in the preparation of optically active and thermally stable poly(amide-imide)s, which has implications in polymer science (Mallakpour, Hajipour & Roohipour-fard, 2000).
Formation of Metal Complexes : It is used as a flexible tridentate nitrogen-donor ligand in forming square-planar dimethylplatinum(II) complexes, exploring new dimensions in organometallic chemistry (Prokopchuk & Puddephatt, 2003).
Key Ingredient in Ruthenium Complexes : It is a crucial component in the synthesized ruthenium complexes, indicating its significance in inorganic chemistry (Jüstel et al., 1998).
Sensor Device Applications : N,N,N'-Trimethyl-1,4-benzenediamine thin films are explored for potential use in sensor devices due to their textured structure (Poncet et al., 2004).
Monitoring Exposure in Rubber Vulcanization Workers : A method has been developed for determining a related compound, N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine, in urine, suitable for routine monitoring of exposure of rubber vulcanization workers to aromatic amines (Pellegrino et al., 1992).
Safety and Hazards
The safety information for “N,N,N’-Trimethyl-1,4-benzenediamine” includes the following hazard statements: H225 - Highly flammable liquid and vapor, H314 - Causes severe skin burns and eye damage . The precautionary statements include: P210 - Keep away from heat/sparks/open flames/hot surfaces. - No smoking, P233 - Keep container tightly closed, P240 - Ground/bond container and receiving equipment, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P303 + P361 + P353 - IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
1-N,4-N,4-N-trimethylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXUBHMURFEJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201944 | |
Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-34-6 | |
Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.